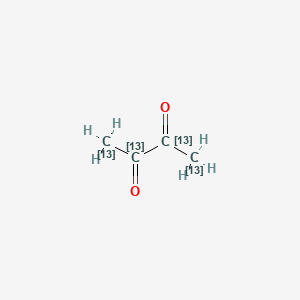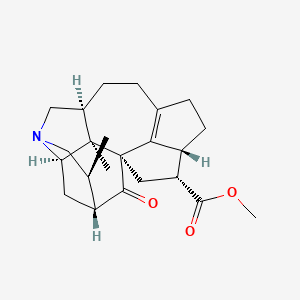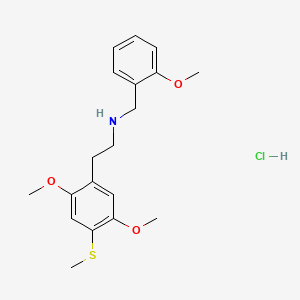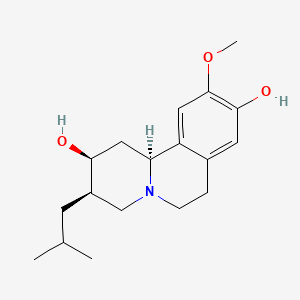
L-α-Dilauroyl Phosphatidylcholin-d46
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-α-Dilauroyl Phosphatidylcholine-d46 is a labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine. It is a selective agonist of the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) and exhibits antidiabetic activity. This compound is used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
L-α-Dilauroyl Phosphatidylcholine-d46 is widely used in scientific research due to its unique properties:
Chemistry: It is used to study membrane bilayers and the selective transport of ions across membranes.
Biology: It serves as a model compound to investigate the role of phosphatidylcholine in cellular membranes.
Medicine: Its antidiabetic activity makes it a valuable compound for studying metabolic diseases.
Industry: It is used in the formulation of liposomes and other lipid-based delivery systems.
Wirkmechanismus
Target of Action
L-α-Dilauroyl Phosphatidylcholine-d46 is a labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine . It primarily targets the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) . LRH-1 is a transcription factor involved in the regulation of genes associated with cholesterol, bile acid, and glucose metabolism .
Mode of Action
As a selective agonist of LRH-1, L-α-Dilauroyl Phosphatidylcholine-d46 binds to the receptor, activating it . This activation triggers a series of downstream effects, including an increase in bile acid and a decrease in hepatic triglycerides and serum glucose .
Biochemical Pathways
L-α-Dilauroyl Phosphatidylcholine-d46 affects several biochemical pathways. As a phospholipid, it serves as a reservoir for several lipid messengers . It is the source of bioactive lipids such as lysophosphatidylcholine, phosphatidic acid, diacylglycerol, platelet-activating factor, and arachidonic acid . These lipids play crucial roles in various cellular processes, including signal transduction, inflammation, and cell proliferation .
Pharmacokinetics
As a phospholipid, it is likely to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the bile .
Result of Action
The activation of LRH-1 by L-α-Dilauroyl Phosphatidylcholine-d46 leads to an increase in bile acid and a decrease in hepatic triglycerides and serum glucose . This suggests that it may have potential antidiabetic activity .
Action Environment
The action of L-α-Dilauroyl Phosphatidylcholine-d46 can be influenced by various environmental factors. For instance, it forms robust and versatile membrane bilayers, which can be used to study the selective and ATP-driven transport of ions across membranes into nanoporous carriers . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as membrane composition and the presence of other molecules in the environment .
Biochemische Analyse
Temporal Effects in Laboratory Settings
The effects of L-α-Dilauroyl Phosphatidylcholine-d46 over time in laboratory settings are not fully understood. It is known that it forms robust and versatile membrane bilayers to study the selective and ATP-driven transport ions across membranes into nanoporous carriers using gramicidin A and ATP synthase .
Transport and Distribution
L-α-Dilauroyl Phosphatidylcholine-d46 is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of L-α-Dilauroyl Phosphatidylcholine-d46 and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of catalysts and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of L-α-Dilauroyl Phosphatidylcholine-d46 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
L-α-Dilauroyl Phosphatidylcholine-d46 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phosphatidylcholine derivatives.
Reduction: Reduction reactions can modify the fatty acid chains attached to the glycerol backbone.
Substitution: Substitution reactions can occur at the phosphocholine group, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized phosphatidylcholine derivatives, reduced forms of the compound, and substituted phosphatidylcholine molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dilauroyl-sn-glycero-3-phosphocholine: The unlabelled analogue of L-α-Dilauroyl Phosphatidylcholine-d46.
L-α-Phosphatidylcholine: A major membrane phospholipid in eukaryotic cells, used in various biochemical applications.
Uniqueness
L-α-Dilauroyl Phosphatidylcholine-d46 is unique due to its labelled nature, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. This makes it particularly valuable in research settings where precise tracking of the compound is required.
Eigenschaften
CAS-Nummer |
136565-60-1 |
|---|---|
Molekularformel |
C32H64NO8P |
Molekulargewicht |
668.117 |
IUPAC-Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
InChI-Schlüssel |
IJFVSSZAOYLHEE-RJZXENECSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Synonyme |
(R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-d23)oxy]-3,5,9-trioxa-4-phosphaheneicosan-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-d23-1-aminium Inner Salt 4-Oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)



![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)
![N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566214.png)
![N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566215.png)
![N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566216.png)

![[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B566221.png)

